Acetamide, N-(5-ethyl-2-methylphenyl)-

Description

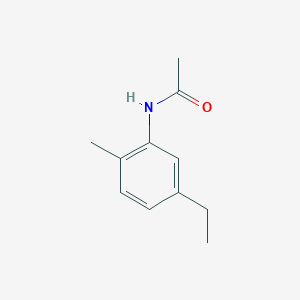

Acetamide, N-(5-ethyl-2-methylphenyl)- is a substituted acetamide derivative characterized by a phenyl ring with ethyl and methyl groups at the 5- and 2-positions, respectively. This substitution pattern distinguishes it from other acetamides by altering steric, electronic, and lipophilic properties, which influence its physicochemical behavior and biological interactions.

Properties

CAS No. |

62559-45-9 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(5-ethyl-2-methylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-4-10-6-5-8(2)11(7-10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) |

InChI Key |

QTDFZJPRESUVKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(5-ethyl-2-methylphenyl)- typically involves the reaction of 5-ethyl-2-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative reacts with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:

[ \text{5-ethyl-2-methylaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(5-ethyl-2-methylphenyl)-} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(5-ethyl-2-methylphenyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetamide, N-(5-ethyl-2-methylphenyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or other reduced products.

Substitution: The phenyl ring in Acetamide, N-(5-ethyl-2-methylphenyl)- can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3)

Major Products Formed:

Oxidation: Carboxylic acids, quinones

Reduction: Amines, alcohols

Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

Chemistry: Acetamide, N-(5-ethyl-2-methylphenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of amides in biological systems.

Medicine: Acetamide, N-(5-ethyl-2-methylphenyl)- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-ethyl-2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Crystal Geometry

The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂) demonstrate that meta-substitution with electron-withdrawing groups (e.g., Cl) reduces symmetry and increases molecular packing complexity compared to electron-donating groups (e.g., CH₃) . For N-(5-ethyl-2-methylphenyl)-acetamide , the ethyl and methyl groups are both electron-donating, likely resulting in a less polar crystal lattice and distinct packing arrangements compared to halogenated analogs.

Positional Isomerism

Compared to N-(p-tolyl)acetamide (para-methyl substitution; ), the ortho-methyl and para-ethyl groups in N-(5-ethyl-2-methylphenyl)-acetamide introduce greater steric hindrance.

Table 1: Structural Features of Selected Acetamides

Electronic and Quantum Chemical Properties

HOMO-LUMO and MESP Analysis

In N-(p-tolyl)acetamide , methyl substitution at the para position stabilizes the HOMO-LUMO gap, enhancing charge transfer capabilities . For N-(5-ethyl-2-methylphenyl)-acetamide , the ethyl group’s inductive effect may further lower the LUMO energy, increasing electrophilicity and reactivity compared to simpler methyl-substituted analogs.

Impact of Strong Electron-Withdrawing Groups

Compounds like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide () exhibit strong electron-withdrawing substituents (Br, methoxy), which polarize the acetamide core and enhance interactions with targets like FPR2 receptors. In contrast, the ethyl and methyl groups in N-(5-ethyl-2-methylphenyl)-acetamide likely reduce polarity, favoring hydrophobic binding pockets over polar active sites .

Enzyme Inhibition Potential

- MAO-B and AChE Inhibition : Milacemide and safinamide () are MAO-B inhibitors with acetamide linkers. The ethyl and methyl groups in N-(5-ethyl-2-methylphenyl)-acetamide may improve blood-brain barrier penetration due to increased lipophilicity, but reduced electronegativity could lower binding affinity compared to trifluoromethyl or chlorophenyl analogs (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-acetamide , ) .

- SARS-CoV-2 Protease Inhibition : Pyridin-3-yl and chlorophenyl acetamides () inhibit viral proteases via H-bonding with residues like ASN142. The ethyl/methyl substituents in N-(5-ethyl-2-methylphenyl)-acetamide may lack the necessary polarity for similar interactions, suggesting weaker antiviral activity .

Antimicrobial Activity

Compounds like N-(3,5-difluorophenyl)-acetamide () show gram-positive antibacterial activity due to sulfonyl and heterocyclic substituents. The simpler phenyl substitution in N-(5-ethyl-2-methylphenyl)-acetamide may reduce efficacy unless paired with additional functional groups (e.g., thiazole rings) .

Pharmacological and Toxicological Considerations

- Toxicity : Chlorinated acetamides (e.g., N-(2,3,5-trichloro-4-hydroxyphenyl)-acetamide , ) exhibit cytotoxicity due to reactive metabolites. The ethyl/methyl groups in N-(5-ethyl-2-methylphenyl)-acetamide are less likely to form toxic intermediates, suggesting a safer profile .

- Solubility : Ethyl substitution may reduce aqueous solubility compared to hydroxylated analogs (e.g., N-(4-hydroxyphenethyl)-acetamide , ), necessitating formulation adjustments for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.